

The Metabolic Fate of Tasimelteon: A Comprehensive Technical Guide

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Compound of Interest				
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Introduction

Tasimelteon, a melatonin receptor agonist, is a crucial therapeutic agent for the treatment of Non-24-Hour Sleep-Wake Disorder. Understanding its metabolic pathways is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth exploration of the metabolic pathways of Tasimelteon and its major metabolites, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic cascade.

Metabolic Pathways of Tasimelteon

Tasimelteon undergoes extensive metabolism primarily in the liver, with less than 1% of the administered dose excreted as the unchanged parent compound.[1] The biotransformation of Tasimelteon involves a series of Phase I and Phase II metabolic reactions.

Phase I Metabolism:

The primary routes of Phase I metabolism involve oxidation at multiple sites on the Tasimelteon molecule.[2][3] This is followed by oxidative dealkylation, which results in the opening of the dihydrofuran ring, and subsequent further oxidation to form a carboxylic acid.[2] The major cytochrome P450 (CYP) isoenzymes responsible for the metabolism of Tasimelteon are



CYP1A2 and CYP3A4.[2][4] Minor contributions from CYP1A1, CYP2C9/19, and CYP2D6 have also been noted.[5]

The major circulating metabolites of Tasimelteon are designated as M9, M11, M12, M13, and M14.[5] These metabolites have been shown to have 13-fold or less activity at melatonin receptors compared to the parent compound, indicating they do not significantly contribute to its efficacy.[5]

- M9: A phenol-carboxylic acid derivative of Tasimelteon.[5]
- M11: A hydroxy-phenol tasimelteon.[5]
- M12 and M14: α- and β-isomers of 8-hydroxy tasimelteon.[5]
- M13: A mixture of α- and β-isomers of 7-hydroxy tasimelteon.[5]

Phase II Metabolism:

The major Phase II metabolic pathway for Tasimelteon is phenolic glucuronidation.[2][4]

Quantitative Analysis of Tasimelteon Metabolism

A human radiolabeled mass balance study provided key quantitative data on the excretion and metabolism of Tasimelteon. Following a single oral dose of [14C]tasimelteon, a mean of 84% of the total radioactivity was recovered, with approximately 80% excreted in the urine and 4% in the feces.[6][7]

Table 1: Pharmacokinetic Parameters of Tasimelteon and its Major Metabolites



Analyte	Parent to Metabolite Exposure Ratio (AUC)
Tasimelteon	1.00
M12	1.6
M13	0.96
M9	0.92
M11	0.38
M14	0.05

Data sourced from FDA Pharmacology Review NDA 205677.[8]

Table 2: Impact of CYP Inhibitors and Inducers on

Tasimelteon Pharmacokinetics

Co-administered Drug	CYP Enzyme Interaction	Change in Tasimelteon AUC	Change in Tasimelteon Cmax
Fluvoxamine (50 mg)	Strong CYP1A2 Inhibitor	7-fold increase	2-fold increase
Ketoconazole (400 mg)	Strong CYP3A4 Inhibitor	~50% increase	No significant change
Rifampin (600 mg)	Strong CYP3A4 Inducer	~90% decrease	Not reported
Smoking	Moderate CYP1A2 Inducer	~40% decrease	Not reported

Data sourced from the Tasimelteon package insert and clinical drug-drug interaction studies.[5]

Experimental Protocols In Vitro Metabolism using Human Liver Microsomes



Objective: To identify the metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of Tasimelteon.

Methodology:

- Incubation: Tasimelteon (typically at a concentration of 1 μM) is incubated with pooled human liver microsomes (0.5 mg protein/mL) in a phosphate buffer (pH 7.4) at 37°C.
- Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Time Points: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
- Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
- Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Analysis: The samples are analyzed by a validated LC-MS/MS method to identify and quantify Tasimelteon and its metabolites.

Cytochrome P450 Reaction Phenotyping

Objective: To determine the relative contribution of individual CYP isoforms to the metabolism of Tasimelteon.

Methodology:

- Recombinant Human CYPs: Tasimelteon is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of an NADPH-regenerating system.
- Chemical Inhibition: Tasimelteon is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.



Analysis: The rate of Tasimelteon metabolism in each incubation is measured by LC-MS/MS.
 The results from the recombinant CYP experiments identify which enzymes can metabolize the drug, while the chemical inhibition studies confirm the contribution of each enzyme in a more complex system.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To determine the mass balance, routes of excretion, and metabolic profile of Tasimelteon in humans.

Methodology:

- Dosing: A single oral dose of radiolabeled ([14C]) Tasimelteon is administered to healthy human subjects.
- Sample Collection: Urine, feces, and blood samples are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (typically 7-10 days).
- Radioactivity Measurement: The total radioactivity in all collected samples is measured using liquid scintillation counting or accelerator mass spectrometry.
- Metabolite Profiling: Plasma, urine, and fecal samples are profiled for metabolites using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection.
- Metabolite Identification: The chemical structures of the metabolites are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Pharmacokinetic Analysis: Plasma concentrations of the parent drug and total radioactivity are used to determine pharmacokinetic parameters.

Bioanalytical Method for Tasimelteon and its Metabolites

Objective: To accurately quantify Tasimelteon and its major metabolites in human plasma.

Methodology:



- Sample Preparation: Analytes are extracted from human plasma using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). A deuterated internal standard (e.g.,
 Tasimelteon-d5) is added prior to extraction for accurate quantification.
- Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.02% formic acid) and an organic component (e.g., acetonitrile).
- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Tasimelteon and each metabolite are monitored for selective and sensitive detection.
- Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the study samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of Tasimelteon.

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